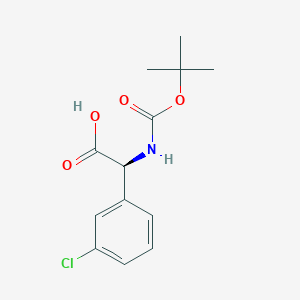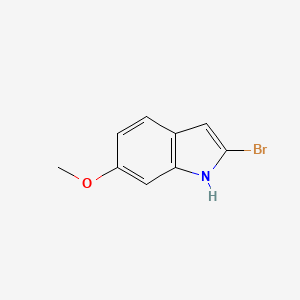
6-Bromo-2,3,4-trifluorobenzaldehyde
説明
6-Bromo-2,3,4-trifluorobenzaldehyde is a halogenated aromatic aldehyde with multiple fluorine atoms and a bromine atom attached to the benzene ring. While the specific compound is not directly discussed in the provided papers, related compounds with bromine and aldehyde functional groups on a benzene ring are mentioned, which can provide insights into the behavior and properties of halogenated benzaldehydes.
Synthesis Analysis
The synthesis of related brominated benzaldehydes is described in the literature. For instance, the nitration of 3-bromobenzaldehyde followed by sodium dithionite reduction can yield 5-bromo-2-aminobenzaldehyde, which can then undergo Friedländer condensation to form various 6-bromoquinoline derivatives . Although this process does not directly apply to 6-Bromo-2,3,4-trifluorobenzaldehyde, it demonstrates the reactivity of brominated benzaldehydes in condensation reactions and their potential to form complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes can be significantly influenced by the presence of the bromine atom. For example, in a new polymorph of 2-bromo-5-hydroxybenzaldehyde, the bromine atom deviates from the plane of the benzene ring, and the aldehyde group is twisted . This deviation and twisting can affect the overall molecular geometry and reactivity of the compound.
Chemical Reactions Analysis
Brominated benzaldehydes can participate in various chemical reactions due to the presence of the aldehyde functional group and the bromine atom. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can be involved in electrophilic aromatic substitution reactions. The papers provided do not detail specific reactions for 6-Bromo-2,3,4-trifluorobenzaldehyde, but they do discuss the reactivity of similar compounds, such as the synthesis of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide from 4-bromobenzaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes can be influenced by the substituents on the benzene ring. For instance, the introduction of a bromine atom to 2,3-dimethoxybenzaldehyde enhances its nonlinear third-order susceptibility, which is a property relevant to nonlinear optical (NLO) materials . Theoretical calculations, such as those performed for 6-bromo-2,3-dimethoxybenzaldehyde, can provide information on electronic properties, molecular orbitals, and molecular electrostatic potential maps, which are indicative of the compound's reactivity and stability .
科学的研究の応用
Friedländer Synthesis and Ligand Formation
6-Bromo-2,3,4-trifluorobenzaldehyde plays a role in the Friedländer synthesis, contributing to the creation of novel chelating ligands. Specifically, it is involved in the formation of bidentate and tridentate 6-bromoquinoline derivatives. These derivatives exhibit high emission quantum yield, making them of interest in optical studies (Hu, Zhang, & Thummel, 2003).
Advancements in Palladium-Catalyzed Cross-Coupling
In recent advancements in bromovinyl aldehyde chemistry, 6-Bromo-2,3,4-trifluorobenzaldehyde is utilized under palladium-catalyzed conditions. This has implications in the synthesis of compounds with potential biological, medicinal, and material applications (Ghosh & Ray, 2017).
Optical Properties and Structural Analysis
The optical properties and structural analysis of 6-Bromo-2,3,4-trifluorobenzaldehyde derivatives have been extensively studied. The substitution effect of bromine on these compounds significantly influences their linear and nonlinear optical properties, which are critical for the development of new nonlinear optical (NLO) materials (Aguiar et al., 2022).
Synthesis and Molecular Modeling
The synthesis and molecular modeling of derivatives like 6-bromo-2,3-dimethoxybenzaldehyde have been explored. This includes an analysis of their solid-state characterization, electronic properties, and the impact of bromine substitution on their aromatic rings. Such studies are essential for predicting the physical-chemical properties of these compounds (Borges et al., 2022).
Catalysis and Oxidation Reactions
6-Bromo-2,3,4-trifluorobenzaldehyde hasapplications in catalysis, particularly in the oxidation of benzyl alcohol. Research has focused on synthesizing new macrocyclic Zn(II) complexes using derivatives of this compound. These complexes have shown potential as catalysts for specific oxidation reactions, offering new pathways in catalytic chemistry (Wang et al., 2021).
Anaerobic Bacterial Transformation
In environmental microbiology, the role of 6-Bromo-2,3,4-trifluorobenzaldehyde in the anaerobic bacterial transformation of halogenated aromatic aldehydes has been studied. This includes understanding the oxidation, reduction, and dehalogenation processes, which are crucial for environmental remediation strategies (Neilson, Allard, Hynning, & Remberger, 1988).
Photolabile Protecting Groups
The compound has been utilized in the development of photolabile protecting groups for aldehydes and ketones. This application is significant in the field of photochemistry, where controlled release of chemicals upon light exposure is required (Lu, Fedoryak, Moister, & Dore, 2003).
Preconcentration and Detection of Copper(II) Ions
Another application involves the use of 6-Bromo-2,3,4-trifluorobenzaldehyde derivatives for the preconcentration of trace amounts of copper(II) ions. This is particularly useful in environmental monitoring and analysis, where detecting and quantifying trace metals is crucial (Fathi & Yaftian, 2009).
Safety And Hazards
特性
IUPAC Name |
6-bromo-2,3,4-trifluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXUAIPEOHAIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C=O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431481 | |
| Record name | 6-Bromo-2,3,4-trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3,4-trifluorobenzaldehyde | |
CAS RN |
372519-10-3 | |
| Record name | 6-Bromo-2,3,4-trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3,4-trifluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)









![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)
